Tris(trimethylsilyl)silane

Description

Propriétés

Numéro CAS |

1873-77-4 |

|---|---|

Formule moléculaire |

C9H27Si4 |

Poids moléculaire |

247.65 g/mol |

Nom IUPAC |

bis(trimethylsilyl)silyl-trimethylsilane |

InChI |

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |

Clé InChI |

SCHZCUMIENIQMY-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |

SMILES canonique |

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |

Pictogrammes |

Flammable; Irritant |

Synonymes |

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |

Origine du produit |

United States |

Foundational & Exploratory

Tris(trimethylsilyl)silane: A Technical Guide to its Discovery and History

Abstract: Tris(trimethylsilyl)silane, commonly abbreviated as TTMSS, is an organosilicon compound with the formula ((CH₃)₃Si)₃SiH. Since its rediscovery as a radical-based reducing agent in the 1980s, it has become an indispensable tool in organic synthesis, offering a less toxic alternative to organotin compounds. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and key synthetic protocols of TTMSS, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

This compound was first reported in the scientific literature in 1965. However, its significant potential as a reagent in synthetic chemistry was not recognized until the mid-1980s. The pioneering work of Chryssostomos Chatgilialoglu was instrumental in developing its synthetic capabilities. A key publication in 1988 by Chatgilialoglu described the use of TTMSS for the reduction of halides, marking its emergence as a valuable reagent.[1]

A significant breakthrough in understanding its utility came from the realization in the 1980s that substituting alkyl groups with silyl (B83357) groups weakens the Si-H bond at the central silicon atom.[1] This property is crucial for its function as a reducing agent. The bond strength of the Si-H bond in TTMSS is approximately 79 kcal/mol, which is considerably weaker than the 90 kcal/mol in triethylsilane (Et₃Si-H) and comparable to the 74 kcal/mol of the Sn-H bond in tributyltin hydride (Bu₃Sn-H).[1] This comparable bond strength allows TTMSS to replace toxic organotin compounds in many radical-mediated reactions.[1][2]

An interesting anecdote from its early investigation highlights its reactivity: when researchers first synthesized the reagent, they could not detect the Si-H signal in the ¹H-NMR spectrum. This was because the solvent used, carbon tetrachloride (CCl₄), was directly reduced to chloroform (B151607) (CHCl₃) within the NMR tube by the newly synthesized TTMSS.[1]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[3][4][5] It is characterized by its sensitivity to moisture and light, necessitating storage under an inert atmosphere like nitrogen or argon to prevent degradation.[3][5] The compound is miscible with common organic solvents such as pentane, ether, toluene, and tetrahydrofuran (B95107), but immiscible with water.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₂₈Si₄ | [3][6] |

| Molecular Weight | 248.66 g/mol | [3] |

| CAS Number | 1873-77-4 | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Density | 0.806 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 73 °C at 5 mmHg | [3][4] |

| Refractive Index (n²⁰/D) | 1.489 | [4] |

| Si-H Bond Dissociation Energy | ~84 kcal/mol | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Reference |

| ¹H NMR | Gilman et al. J Organomet Chem 4 163 1965 | [4] |

| ¹³C NMR | SpectraBase ID: GGpsiIuEDKV | [7][8] |

| IR Spectroscopy | Key vibrations for Si-H group typically in the range of 2080-2280 cm⁻¹ | [9][10] |

| Mass Spectrometry | Available in NIST Chemistry WebBook and PubChem | [7][11] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One common and reliable procedure is detailed in Organic Syntheses.

Synthesis of this compound

This procedure should only be performed by individuals with prior training in experimental organic chemistry in a well-ventilated fume hood, using appropriate personal protective equipment.[2][3]

Materials and Equipment:

-

500-mL, four-necked flask

-

Condenser

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Nitrogen or argon source

-

Lithium powder

-

Anhydrous tetrahydrofuran (THF)

-

Tetrachlorosilane (B154696) (SiCl₄)

-

Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)

-

Methyllithium-lithium bromide complex (1.5 M in ether)

-

2 N Hydrochloric acid

-

Pentane

-

Magnesium sulfate

Procedure:

-

Preparation: A 500-mL, four-necked flask is equipped with a condenser, mechanical stirrer, dropping funnel, and a low-temperature thermometer. The apparatus is thoroughly flushed with nitrogen.[2]

-

Initial Reaction: Lithium powder (7.55 g, 1.07 mol) and 50 mL of anhydrous THF are added to the flask. A mixture of tetrachlorosilane (12.1 mL, 0.106 mol) and chlorotrimethylsilane (40.5 mL, 0.318 mol) is added dropwise to the stirred suspension over 4 hours, maintaining the temperature between -50°C and -60°C. The mixture is then stirred for an additional 16 hours at room temperature.[2]

-

Addition of Methyllithium: The condenser is replaced with a nitrogen bubbler and gas inlet. Methyllithium-lithium bromide complex (66 mL, 99 mmol, 1.5 M in ether) is added to the mixture over 3 hours with vigorous stirring, while a continuous stream of nitrogen is bubbled through the reaction mixture. The mixture is stirred for another 16 hours at room temperature.[2]

-

Hydrolysis and Extraction: The reaction mixture is carefully added to 400 mL of ice-cold 2 N hydrochloric acid. Caution: The solid residue may be pyrophoric. The aqueous phase is extracted four times with 200-mL portions of pentane.[2][4]

-

Purification: The combined organic phases are dried over magnesium sulfate, and the solvents are removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.[2][4]

An alternative synthesis involves the reaction of trimethylsilyl (B98337) chloride and trichlorosilane (B8805176) with lithium, which directly produces the desired silane, albeit in modest yield.[6] Another method is the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane.[6]

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Caption: Timeline of the discovery and development of this compound.

References

- 1. This compound, TTMSS [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1873-77-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Infrared and Raman Spectroscopies of this compound Derivatives of (CH3)3Si)3Si X=[X=H, Cl, OH, CH3, OCH3, Si(CH3)3]:Vibrational Assignments by Hartree Fock and Density Functional Theory Calculations [inis.iaea.org]

- 10. gelest.com [gelest.com]

- 11. This compound [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tris(trimethylsilyl)silane (CAS: 1873-77-4)

Abstract

This compound, commonly abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula [(CH₃)₃Si]₃SiH.[1] It has emerged as a significant reagent in modern organic synthesis, primarily recognized as a less toxic and environmentally benign substitute for organotin hydrides, such as tributyltin hydride, in radical-mediated reactions.[2][3][4] Its unique structure, featuring a sterically hindered and weak silicon-hydrogen bond, imparts a distinct reactivity profile.[4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic data, and key applications of TTMSS, with a focus on its utility in radical reductions, hydrosilylations, and polymerization processes relevant to pharmaceutical and materials science research.[5] Detailed experimental protocols and safety information are also presented.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] It is characterized by its sensitivity to moisture, air, and light, necessitating storage under an inert atmosphere.[3][6][7] It is miscible with common organic solvents like pentane, ether, and toluene (B28343) but is immiscible with water.[7][8]

| Property | Value | Reference |

| CAS Number | 1873-77-4 | [1] |

| Molecular Formula | C₉H₂₈Si₄ | [3] |

| Molecular Weight | 248.66 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3][9] |

| Density | 0.806 g/mL at 25 °C | [1][10] |

| Boiling Point | 73 °C at 5 mmHg | [1][10] |

| Refractive Index (n20/D) | 1.489 | [1][10] |

| Flash Point | 55 °C (131 °F) - closed cup | [1][10] |

| Si-H Bond Dissociation Energy | ~84 kcal/mol | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopic Data | Key Features and Peaks | Reference |

| ¹H NMR | Signals corresponding to the trimethylsilyl (B98337) protons and the single silane (B1218182) proton. | [11][12] |

| ¹³C NMR | Signals for the methyl carbons of the trimethylsilyl groups. | [12][13] |

| IR Spectroscopy | The spectrum is characterized by vibrations of Si-C, C-H, and the critical Si-H bond. | [14][15] |

| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation. | [16] |

Synthesis and Mechanism of Action

Synthesis

This compound can be synthesized through several routes. A common laboratory-scale preparation involves the reaction of trichlorosilane (B8805176) with trimethylsilyl chloride in the presence of lithium metal, which directly yields the desired product.[4] An alternative high-yield, one-pot synthesis has also been described.[17] Another method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane.[4]

Caption: Synthesis of TTMSS from trimethylsilyl chloride and trichlorosilane.

Mechanism of Action in Radical Reductions

TTMSS functions as an excellent hydrogen atom donor, making it a cornerstone of many radical chain reactions.[2][5] The process is initiated by the generation of a tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, typically through thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN).[5] This silyl (B83357) radical then abstracts a functional group (e.g., a halogen) from the organic substrate to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from a TTMSS molecule, yielding the reduced organic product and regenerating the silyl radical to continue the chain reaction.[5]

References

- 1. This compound 97 1873-77-4 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound , 97 , 1873-77-4 - CookeChem [cookechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound 97 1873-77-4 [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. rsc.org [rsc.org]

- 13. This compound | C9H28Si4 | CID 123134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Infrared and Raman Spectroscopies of this compound Derivatives of (CH3)3Si)3Si X=[X=H, Cl, OH, CH3, OCH3, Si(CH3)3]:Vibrational Assignments by Hartree Fock and Density Functional Theory Calculations [inis.iaea.org]

- 15. gelest.com [gelest.com]

- 16. This compound [webbook.nist.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

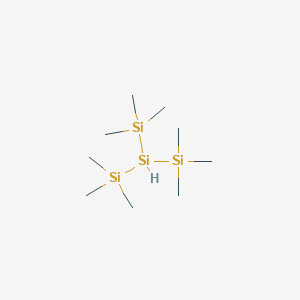

Tris(trimethylsilyl)silane molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Tris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and bonding of this compound (TTMSS), a key reagent in radical-based organic synthesis. Its utility in drug development and materials science stems from its unique structural characteristics, particularly the nature of its silicon-hydrogen (Si-H) and silicon-silicon (Si-Si) bonds.

Molecular Structure and Bonding

This compound, with the chemical formula ((CH₃)₃Si)₃SiH, is a sterically hindered organosilicon compound. The central silicon atom is bonded to three bulky trimethylsilyl (B98337) groups and one hydrogen atom. This arrangement leads to a tetrahedral geometry around the central silicon atom, though with some distortions due to the steric repulsion between the large trimethylsilyl substituents.

The most significant feature of TTMSS's bonding is the weakness of the central Si-H bond. The bond dissociation energy is estimated to be in the range of 79-84 kcal/mol[1]. This is considerably lower than the Si-H bond strength in simpler silanes like trimethylsilane (B1584522) (94 kcal/mol)[1]. The weakening of this bond is attributed to the electronic effects of the three silicon atoms attached to the central silicon, which stabilize the resulting silyl (B83357) radical upon homolytic cleavage of the Si-H bond. This property makes TTMSS an excellent hydrogen atom donor, serving as a less toxic and environmentally benign alternative to organotin compounds like tributyltin hydride in radical-mediated reactions[1].

Data Presentation: Molecular Geometry

The following table summarizes the calculated structural parameters for this compound based on computational modeling.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | Si-H | ~1.50 |

| Si-Si | ~2.35 - 2.37 | |

| Si-C | ~1.88 - 1.90 | |

| Bond Angles (°) | H-Si-Si | ~107 - 109 |

| Si-Si-Si | ~110 - 112 | |

| Si-Si-C | ~108 - 110 | |

| C-Si-C | ~107 - 109 |

Note: These values are derived from computational chemistry studies and may vary slightly depending on the theoretical level and basis set used.

Experimental Characterization

The molecular structure and bonding of this compound have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of TTMSS.

-

¹H NMR: The proton spectrum typically shows a singlet for the 27 protons of the nine methyl groups and a distinct signal for the single proton bonded to the central silicon atom.

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbons.

-

²⁹Si NMR: Silicon NMR provides direct information about the silicon framework. Separate signals are expected for the central silicon atom and the three equivalent silicon atoms of the trimethylsilyl groups.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing direct evidence for the presence of specific functional groups.

-

Si-H Vibrations: The most characteristic vibration is the Si-H stretching mode, which appears in a distinct region of the IR and Raman spectra, typically around 2050-2150 cm⁻¹.

-

Si-C and Si-Si Vibrations: Vibrations associated with the Si-C and Si-Si bonds, as well as various bending and rocking modes of the methyl groups, are also observed at lower frequencies.

Experimental Protocols

The following sections detail the methodologies for the key experimental techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra to confirm the structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (e.g., 8-16) and a relaxation delay of 1-5 seconds.

-

Acquire and process the Free Induction Decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

²⁹Si NMR Acquisition:

-

Tune the probe to the ²⁹Si frequency.

-

Set the spectral width to cover the expected range for silicon compounds.

-

Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use a pulse sequence like INEPT or DEPT, or a simple pulse-acquire with a gated decoupler and a longer relaxation delay to ensure quantitative results.

-

A significant number of scans will be necessary.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify characteristic vibrational modes.

Materials:

-

This compound sample

-

FTIR spectrometer with a suitable detector (e.g., DTGS)

-

Salt plates (e.g., KBr or NaCl) for liquid samples or an Attenuated Total Reflectance (ATR) accessory.

Procedure (using salt plates):

-

Sample Preparation:

-

Place one or two drops of the liquid this compound sample onto a clean, dry salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty beam path or the clean salt plates.

-

Collect the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in transmittance or absorbance mode.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound, which provides complementary vibrational information to FTIR.

Materials:

-

This compound sample

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)

-

Glass capillary tube or NMR tube for liquid sampling

-

Sample holder

Procedure:

-

Sample Preparation:

-

Fill a clean glass capillary tube or NMR tube with the this compound sample.

-

-

Instrument Setup:

-

Place the sample tube in the spectrometer's sample holder.

-

Align the laser focus within the liquid sample.

-

-

Data Acquisition:

-

Set the laser power to a level that provides a good signal without causing sample decomposition.

-

Select an appropriate spectral range.

-

Acquire the spectrum by collecting the scattered light. The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the instrument's sensitivity.

-

Visualizations

The following diagrams illustrate the molecular structure and a typical reaction pathway involving this compound.

Caption: Ball-and-stick model of this compound.

Caption: Radical chain mechanism for the reduction of an alkyl halide.

References

An In-depth Technical Guide to the Si-H Bond Dissociation Energy of Tris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the silicon-hydrogen (Si-H) bond dissociation energy (BDE) of tris(trimethylsilyl)silane (TTMSS), a crucial parameter influencing its reactivity and application in chemical synthesis, particularly in the realm of radical-mediated processes.

Introduction: The Significance of the Si-H Bond in TTMSS

This compound, with the chemical formula ((CH₃)₃Si)₃SiH, is a versatile organosilicon compound that has garnered significant attention as a non-toxic and environmentally benign alternative to organotin reagents, such as tributyltin hydride, in radical chemistry.[1] The utility of TTMSS as a radical-based reducing agent and a mediator in carbon-carbon bond formation is intrinsically linked to the weakness of its Si-H bond.[1][2]

The Si-H bond dissociation energy is a critical measure of the energy required to homolytically cleave this bond, yielding a tris(trimethylsilyl)silyl radical (((CH₃)₃Si)₃Si•) and a hydrogen atom. A lower BDE indicates a weaker bond, making the hydrogen atom more readily available for transfer to other chemical species, a key step in many radical chain reactions. The multiple bulky trimethylsilyl (B98337) substituents on the central silicon atom in TTMSS play a crucial role in weakening the Si-H bond, rendering the molecule an excellent hydrogen atom donor.[3]

Quantitative Data on the Si-H Bond Dissociation Energy of TTMSS

The Si-H bond dissociation energy of TTMSS has been determined through both experimental and computational methods. The table below summarizes the reported values from various studies, providing a comparative overview.

| BDE (kcal/mol) | BDE (kJ/mol) | Method of Determination | Reference(s) |

| 84 | 351.5 | Estimated from kinetic studies | [1] |

| 79 | 330.5 | Calculated (Density Functional Theory) | [3] |

| 84.5 | 353.5 | Inferred from kinetic data | [4] |

Note: Conversion factor used: 1 kcal/mol = 4.184 kJ/mol.

The variation in reported values can be attributed to the different methodologies employed, each with its own set of assumptions and potential sources of error. However, there is a general consensus that the Si-H bond in TTMSS is significantly weaker than in simpler silanes like trimethylsilane (B1584522) (Si-H BDE ≈ 94 kcal/mol).[1]

Experimental Protocols for Determining the Si-H BDE

The experimental determination of the Si-H BDE of TTMSS typically involves kinetic studies of radical reactions where the cleavage of the Si-H bond is a rate-determining step. Two common techniques are Laser Flash Photolysis and Kinetic Competition Methods using Radical Clocks.

Laser Flash Photolysis

Laser flash photolysis is a powerful technique for directly studying the kinetics of short-lived radical species. In the context of TTMSS, this method can be used to measure the rate constants of hydrogen abstraction from the silane (B1218182) by a known radical.

Methodology:

-

Sample Preparation: A solution containing a radical precursor (e.g., a ketone that can be photolytically cleaved) and TTMSS in a suitable solvent is prepared. The concentrations are chosen to ensure pseudo-first-order kinetics.

-

Radical Generation: A short, intense laser pulse is used to photolyze the precursor, generating a known concentration of radicals.

-

Kinetic Monitoring: The decay of the radical's absorption or the formation of the silyl (B83357) radical is monitored over time using a time-resolved spectroscopic technique, such as transient absorption spectroscopy.

-

Data Analysis: The rate of the reaction between the radical and TTMSS is determined from the kinetic traces. By knowing the activation energy of this reaction, the Si-H BDE can be estimated using thermochemical cycles.

Kinetic Competition Methods (Radical Clocks)

Radical clocks are reactions with well-established rate constants that can be used to calibrate the rates of other, unknown radical reactions. In this method, a radical is generated in the presence of both TTMSS and a "radical clock" molecule. The radical can either abstract a hydrogen atom from TTMSS or undergo a known unimolecular rearrangement (the clock reaction).

Methodology:

-

Reaction Setup: A reaction is initiated where a radical is generated in the presence of known concentrations of TTMSS and a suitable radical clock.

-

Product Analysis: After the reaction is complete, the ratio of the two possible products (the hydrogen abstraction product and the rearranged product) is determined using analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Rate Constant Calculation: By knowing the rate constant of the radical clock reaction and the concentrations of the reactants, the rate constant for hydrogen abstraction from TTMSS can be calculated from the product ratio.

-

BDE Determination: The determined rate constant can then be used in conjunction with the Arrhenius equation and thermochemical data to estimate the Si-H BDE.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic determination of the bond dissociation energy d(SiH3–H) and its implications for bond strengths in silanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tris(trimethylsilyl)silane: A Technical Guide

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is an organosilicon compound with the formula (Me₃Si)₃SiH. It has gained significant attention in organic chemistry as a radical-based reducing agent, offering a less toxic alternative to organotin compounds like tributyltin hydride. Its utility in radical cyclizations, hydrosilylation, and dehalogenation reactions makes a thorough understanding of its structural and electronic properties essential for researchers. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and structural visualizations.

Spectroscopic Data Summary

The following sections present the core spectroscopic data for this compound in a tabulated format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, publicly available NMR spectra for this compound are not consistently reported across standard databases. The data presented below is a combination of expected values based on the analysis of similar organosilane compounds and general principles of NMR spectroscopy. It is important to note that the Si-H proton can be highly reactive. For instance, an early report on its synthesis noted the absence of the Si-H signal in the ¹H NMR spectrum when carbon tetrachloride (CCl₄) was used as the solvent, due to the rapid reduction of CCl₄ to chloroform (B151607) (CHCl₃) by the silane[1].

Table 1: ¹H NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.1 - 0.2 | Singlet | 27H | Si(CH ₃)₃ |

| ~ 3.5 - 4.0 | Singlet | 1H | SiH |

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~ 1.0 - 3.0 | C H₃ |

Table 3: ²⁹Si NMR Spectroscopic Data (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| ~ -10 to -15 | Si (CH₃)₃ |

| ~ -100 to -115 | (Si H) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H and Si-C bond vibrations.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2955 | Strong | C-H stretch (asymmetric in CH₃) |

| ~ 2897 | Medium | C-H stretch (symmetric in CH₃) |

| ~ 2080 - 2100 | Strong | Si-H stretch[2] |

| ~ 1440 | Medium | CH₃ deformation (asymmetric) |

| ~ 1245 | Strong | Si-CH₃ symmetric deformation |

| ~ 835 | Very Strong | Si-CH₃ rock / Si-C stretch |

| ~ 690 | Medium | Si-C stretch |

| ~ 625 | Medium | Si-C stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern for silylated compounds. The molecular ion peak is often of low abundance or absent.

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 248 | Low | [M]⁺·, [(Me₃Si)₃SiH]⁺· |

| 233 | Medium | [M - CH₃]⁺ |

| 175 | Medium | [(Me₃Si)₂SiH]⁺ |

| 159 | High | [(Me₃Si)₂Si - H]⁺ |

| 147 | Medium | [Si₂(CH₃)₅]⁺ |

| 73 | Very High (Base Peak) | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid organosilane samples like this compound.

NMR Spectroscopy

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., benzene-d₆ or chloroform-d₃) in a standard 5 mm NMR tube. Note: Avoid chlorinated solvents like CCl₄ if the Si-H moiety is of interest. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not serve as a reference.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

²⁹Si NMR: This nucleus has low sensitivity and a negative gyromagnetic ratio. Use a pulse sequence designed for silicon, such as inverse-gated decoupling, to obtain a quantitative spectrum and avoid negative NOE effects. A longer relaxation delay (e.g., 10-30 seconds) is often necessary.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm).

FTIR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Place the ATR accessory into the spectrometer's sample compartment.

-

Configure the software for data collection, typically in the mid-IR range (4000-400 cm⁻¹). Set the resolution to 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Lower the ATR press to ensure good contact between the liquid sample and the crystal.

-

Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the significant absorption peaks. After analysis, thoroughly clean the ATR crystal.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.

-

Ionization:

-

The sample molecules in the gas phase enter the ion source, which is maintained under high vacuum.

-

A beam of electrons, typically accelerated to 70 eV, bombards the molecules.

-

This high energy causes the ejection of an electron from the molecule, forming a molecular ion (M⁺·), and induces extensive fragmentation.

-

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of this compound highlighting distinct silicon environments.

References

An In-depth Technical Guide to the Radical Initiation Mechanism of Tris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a versatile and environmentally benign alternative to traditional organotin reagents in radical-mediated chemical transformations. Its efficacy stems from a relatively weak silicon-hydrogen bond, facilitating the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, a key intermediate in a plethora of synthetic methodologies. This technical guide provides a comprehensive overview of the core mechanisms governing the initiation of radical reactions using TTMSS, with a focus on both thermal and photochemical activation. Detailed experimental protocols for key methodologies, quantitative kinetic and thermodynamic data, and visual representations of initiation pathways and experimental workflows are presented to equip researchers in drug development and other scientific fields with the knowledge to effectively utilize this powerful reagent.

Introduction

Radical chemistry has become an indispensable tool in modern organic synthesis, enabling the formation of complex molecular architectures relevant to the pharmaceutical and materials sciences. Historically, organotin hydrides, such as tributyltin hydride (Bu₃SnH), have been the reagents of choice for mediating radical chain reactions. However, the inherent toxicity and difficulty in removing tin-containing byproducts have driven the search for safer and more practical alternatives.[1]

This compound has risen to prominence as a leading substitute for organotin hydrides.[1] Its low toxicity, coupled with the ease of removal of its byproducts, makes it an attractive reagent for applications in drug discovery and development where purity is paramount. The central feature of TTMSS chemistry is the homolytic cleavage of its Si-H bond to generate the tris(trimethylsilyl)silyl radical, a species that can initiate and propagate a wide range of radical reactions.

This guide will delve into the fundamental principles of TTMSS radical initiation, covering the two primary modes of activation: thermal and photochemical initiation. Quantitative data, detailed experimental procedures, and graphical representations are provided to offer a thorough understanding of this critical aspect of modern radical chemistry.

Core Concepts of TTMSS Radical Initiation

The initiation of a radical chain reaction involving TTMSS hinges on the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. This can be achieved through two principal mechanisms:

-

Thermal Initiation: In this method, a radical initiator, typically an azo compound like azobisisobutyronitrile (AIBN), is decomposed by heat to generate carbon-centered radicals. These radicals then abstract the hydrogen atom from TTMSS to produce the desired (TMS)₃Si• radical.

-

Photochemical Initiation: This approach utilizes light energy, often in the visible or near-UV range, to generate the silyl (B83357) radical. This can occur either through direct photolysis of a suitable precursor or, more commonly, through the use of a photosensitizer that, upon excitation, initiates an electron or hydrogen atom transfer process involving TTMSS.

The choice between thermal and photochemical initiation depends on the specific requirements of the reaction, including the temperature sensitivity of the substrates and the desired level of control over the initiation process.

Quantitative Data

A quantitative understanding of the thermodynamics and kinetics of TTMSS radical initiation is crucial for reaction design and optimization. The following tables summarize key data gathered from the literature.

Table 1: Bond Dissociation Energies (BDEs)

The relatively low Si-H bond dissociation energy of TTMSS is a key factor in its effectiveness as a radical mediator.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference(s) |

| (Me₃Si)₃Si-H | 79 - 84 | [1][2] |

| Et₃Si-H | 90 | [1] |

| Bu₃Sn-H | 74 | [1] |

Table 2: Rate Constants for Hydrogen Abstraction from TTMSS

The rate at which an initiating radical abstracts a hydrogen atom from TTMSS is a critical parameter in the overall kinetics of the radical chain reaction.

| Radical | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference(s) |

| t-BuO• | 1.3 x 10⁸ | 25 | |

| (4-CH₃O-C₆H₄)₂N• | 4.9 x 10¹ | 91 | [3] |

| (4-CH₃-C₆H₄)₂N• | 1.8 x 10¹ | 91 | [3] |

| (C₆H₅)₂N• | 8.0 | 91 | [3] |

| (4-Br-C₆H₄)₂N• | 2.1 | 91 | [3] |

Table 3: Rate Constants for the Addition of (TMS)₃Si• Radical to Alkenes

The tris(trimethylsilyl)silyl radical readily adds to a variety of alkenes, a key step in many synthetic applications.

| Alkene | Rate Constant (k_add, M⁻¹s⁻¹) | Reference(s) |

| Styrene | 5.1 x 10⁷ | [4] |

| Acrylonitrile | 5.1 x 10⁷ | [4] |

| Methyl acrylate | 2.2 x 10⁷ | [4] |

| Vinyl acetate | 1.2 x 10⁶ | [4] |

| Vinyl ether | 2.1 x 10⁵ | [4] |

Table 4: Quantum Yield for (TMS)₃Si• Radical Generation

In photochemical initiation, the quantum yield (Φ) represents the efficiency of radical generation upon light absorption.

| Photosensitizer | Quantum Yield (Φ) | Reference(s) |

| Benzophenone | ~1 |

Signaling Pathways and Logical Relationships

Visualizing the complex series of events in radical initiation can aid in understanding the underlying mechanisms. The following diagrams, generated using the DOT language, illustrate the key pathways.

Thermal Initiation Pathway

Caption: Thermal initiation of TTMSS using AIBN.

Photochemical Initiation Pathway (Photosensitized)

Caption: Photosensitized initiation of TTMSS.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the initiation of radical reactions with TTMSS.

Thermal Initiation with AIBN: Reductive Dehalogenation

This protocol describes a typical procedure for the reductive dehalogenation of an organic halide using TTMSS and AIBN.

Materials:

-

Organic halide (e.g., 1-bromoadamantane)

-

This compound (TTMSS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Syringes and needles

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: To the flask, add the organic halide (1.0 mmol, 1.0 equiv), anhydrous toluene (10 mL), and TTMSS (1.2 mmol, 1.2 equiv).

-

Initiator Addition: Add AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C for toluene) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the dehalogenated product.[5]

Photochemical Initiation: Visible-Light-Promoted Reductive Cyclization

This protocol outlines a general procedure for a visible-light-induced radical cyclization using TTMSS without an external photosensitizer.[6][7]

Materials:

-

Cyclization precursor (e.g., an N-alkenyl-2-iodoanilide)

-

This compound (TTMSS)

-

Anhydrous acetonitrile (B52724) (or other suitable solvent)

-

Schlenk tube or vial with a screw cap

-

Visible light source (e.g., a household 15 W bulb or a blue LED lamp)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a Schlenk tube, the cyclization precursor (0.1 mmol, 1.0 equiv) and a magnetic stir bar are placed. The tube is evacuated and backfilled with an inert atmosphere.

-

Reagent Addition: Anhydrous acetonitrile (0.4 mL) and TTMSS (0.2 mmol, 2.0 equiv) are added via syringe.

-

Irradiation: The reaction mixture is stirred and irradiated with a visible light source at room temperature. The reaction is monitored by TLC or LC-MS.

-

Workup: After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[6]

Laser Flash Photolysis (LFP) for Kinetic Studies

LFP is a powerful technique to directly observe and measure the kinetics of transient species like the (TMS)₃Si• radical.

Experimental Setup:

-

A pulsed laser (e.g., Nd:YAG) for sample excitation.

-

A probe light source (e.g., a xenon arc lamp).

-

A sample cell (cuvette).

-

A monochromator and a fast detector (e.g., a photomultiplier tube).

-

A digital oscilloscope to record the transient signal.

Procedure:

-

Sample Preparation: A solution of a radical precursor (e.g., di-tert-butyl peroxide) and TTMSS in a suitable solvent (e.g., acetonitrile) is prepared in the sample cell. The solution is deoxygenated by bubbling with an inert gas.

-

Excitation: The sample is irradiated with a short laser pulse to generate the initiating radicals (e.g., tert-butoxyl radicals).

-

Radical Generation: The initiating radicals abstract a hydrogen atom from TTMSS to form the (TMS)₃Si• radical.

-

Monitoring: The change in absorbance of the sample due to the presence of the silyl radical is monitored over time using the probe light and detector.

-

Data Analysis: The decay of the transient absorption signal is analyzed to determine the rate constants of subsequent reactions of the (TMS)₃Si• radical (e.g., addition to an alkene).[8][9]

Experimental Workflow

Caption: General experimental workflow for a TTMSS-mediated radical reaction.

Applications in Drug Development

The mild and selective nature of radical reactions initiated by TTMSS makes it a valuable tool in drug discovery and development. Key applications include:

-

Late-Stage Functionalization: The ability to introduce functional groups into complex molecules at a late stage of a synthesis is crucial for generating libraries of drug candidates for structure-activity relationship (SAR) studies.

-

Deoxygenation and Dehalogenation: The removal of hydroxyl and halogen groups is a common transformation in medicinal chemistry to modulate the physicochemical properties of a lead compound.

-

Carbon-Carbon Bond Formation: The formation of C-C bonds via radical cyclization or intermolecular addition is a powerful strategy for the synthesis of novel scaffolds and the elaboration of complex drug molecules.

The low toxicity profile of TTMSS and its byproducts is a significant advantage in the synthesis of active pharmaceutical ingredients (APIs), where stringent purity requirements are in place.

Safety and Handling

While TTMSS is considered a safer alternative to organotin compounds, it is still a reactive chemical that requires careful handling.

-

Storage: TTMSS should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from light and moisture.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood using standard inert atmosphere techniques. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.

-

Incompatibilities: TTMSS is incompatible with strong oxidizing agents and bases.

Conclusion

This compound has firmly established itself as a cornerstone reagent in modern radical chemistry. Its favorable safety profile, combined with its high efficiency in generating silyl radicals through both thermal and photochemical pathways, has made it an indispensable tool for researchers in academia and industry, particularly in the field of drug development. A thorough understanding of the initiation mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, will empower scientists to harness the full potential of TTMSS in the synthesis of novel and complex molecules. The continued exploration of TTMSS-mediated radical reactions promises to yield even more innovative and sustainable synthetic methodologies in the years to come.

References

- 1. This compound, TTMSS [organic-chemistry.org]

- 2. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical reactions of biomass derived platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (TTMSS)-derived radical reactivity toward alkenes: a combined quantum mechanical and laser flash photolysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

An In-depth Technical Guide to the Core Physical Properties of Tris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃SiH.[1] It is a colorless to pale yellow liquid at room temperature.[2][3] TTMSS has gained significant attention in organic synthesis, particularly as a non-toxic substitute for organotin hydrides in radical-mediated reactions.[2][4] Its efficacy as a reducing agent stems from the relatively weak silicon-hydrogen bond, which allows for the facile generation of a silyl (B83357) radical.[1][4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its fundamental reactive pathway.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, application in chemical reactions, and for the development of new synthetic methodologies.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₈Si₄ | [2][5] |

| Molecular Weight | 248.66 g/mol | [2][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Density | 0.806 g/mL at 25 °C | [2][6] |

| Boiling Point | 73 °C at 5 mmHg[2][6][7] 82-84 °C at 12 mmHg[1][8] | |

| Refractive Index | n20/D 1.489 | [6][7] |

| Solubility | Miscible with pentane, ether, toluene, and tetrahydrofuran. Sparingly miscible with acetone (B3395972) and acetonitrile. Immiscible with water. | [3] |

| CAS Number | 1873-77-4 | [2][5] |

Spectroscopic Data

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the 27 protons of the nine methyl groups and a septet for the single proton attached to the central silicon atom. |

| ¹³C NMR | The carbon NMR spectrum will display a signal corresponding to the methyl carbons. |

| IR Spectroscopy | The infrared spectrum is characterized by a strong Si-H stretching vibration, typically in the range of 2100-2200 cm⁻¹. Other notable absorptions include those for Si-C and C-H bonds.[9] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the silyl groups.[5][10] |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted for specific equipment and sample volumes.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean a pycnometer of known volume with a suitable solvent and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. The temperature of the liquid should be controlled, typically at 25 °C.

-

Weighing the Filled Pycnometer: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Determination of Boiling Point

The boiling point can be determined by distillation or using a micro-boiling point apparatus.

Micro-Boiling Point Determination:

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Tube: Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.

-

Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a melting point apparatus).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling. Record the atmospheric pressure at the time of measurement.

Measurement of Refractive Index

A refractometer is used to measure the refractive index of a liquid.

-

Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate, typically to 20 °C.

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Solubility Testing

A general procedure for determining the solubility of a substance in various solvents.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of different solvents (e.g., pentane, ether, toluene, tetrahydrofuran, acetone, acetonitrile, water).

-

Addition of Solute: Add a small, measured amount of this compound to each vial.

-

Mixing: Agitate the vials (e.g., by vortexing or shaking) for a set period to ensure thorough mixing.

-

Observation: Observe each vial for miscibility or the formation of a saturated solution with undissolved solute.

-

Quantification (for sparingly soluble cases): If the substance is not fully miscible, the concentration of the dissolved solute in the saturated solution can be determined by a suitable analytical technique (e.g., GC, NMR) after separating the undissolved portion.

Core Application: Radical Reduction Pathway

This compound is most renowned for its role as a radical reducing agent. The following diagram illustrates the general mechanism of a radical reduction of an organic halide (R-X).

References

- 1. monosol.com [monosol.com]

- 2. filab.fr [filab.fr]

- 3. store.astm.org [store.astm.org]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. quora.com [quora.com]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. agilent.com [agilent.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. This compound, TTMSS [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Purification of Tris(trimethylsilyl)silane

For Researchers, Scientists, and Drug Development Professionals

Tris(trimethylsilyl)silane, often abbreviated as TTMSS, is a versatile organosilicon compound with the chemical formula ((CH₃)₃Si)₃SiH. It serves as a valuable reagent in organic synthesis, particularly as a non-toxic substitute for organotin compounds like tributyltin hydride in radical-mediated reactions.[1][2][3] Its utility stems from the relatively weak silicon-hydrogen bond, which allows it to act as an efficient hydrogen atom donor.[2] This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, complete with detailed experimental protocols and quantitative data to support researchers in its preparation and handling.

Synthesis of this compound

Two principal methods for the synthesis of this compound are highlighted here: a one-pot synthesis from chlorosilanes and a method involving the cleavage of tetrakis(trimethylsilyl)silane (B1295357).

Method 1: One-Pot Synthesis from Trichlorosilane (B8805176) and Chlorotrimethylsilane (B32843)

This widely utilized method involves the reaction of trichlorosilane (HSiCl₃) and chlorotrimethylsilane ((CH₃)₃SiCl) with a reducing agent, typically lithium, in an ethereal solvent.[2] A detailed procedure, adapted from Organic Syntheses, provides a reliable route to obtain TTMSS in good yield.[1]

Reaction Scheme:

3 (CH₃)₃SiCl + HSiCl₃ + 6 Li → ((CH₃)₃Si)₃SiH + 6 LiCl[2]

Experimental Protocol:

A detailed experimental protocol for the one-pot synthesis of this compound is provided below.[1]

Materials and Equipment:

-

500-mL four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and a low-temperature thermometer.

-

Nitrogen or Argon source for maintaining an inert atmosphere.

-

Dry ice-acetone bath.

-

Standard glassware for extraction and distillation.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Lithium powder | 6.94 | 7.55 g | 1.07 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL + 140 mL | - |

| Chlorotrimethylsilane | 108.64 | 54.8 mL (47.1 g) | 0.43 |

| Tetrachlorosilane (B154696) | 169.90 | 10.1 mL (15.0 g) | 0.09 |

| Methyllithium-lithium bromide complex (1.5 M in ether) | - | 66 mL | 0.099 |

| 2 N Hydrochloric acid | 36.46 | 400 mL | - |

| Pentane | 72.15 | 4 x 200 mL | - |

| Magnesium sulfate (B86663) | 120.37 | As needed | - |

Procedure:

-

Initial Setup: Under a nitrogen atmosphere, place 7.55 g of lithium powder into the 500-mL four-necked flask. Add 50 mL of anhydrous THF.

-

Addition of Chlorosilanes: Cool the flask to approximately -60°C using a dry ice-acetone bath. A mixture of 54.8 mL of freshly distilled chlorotrimethylsilane and 10.1 mL of tetrachlorosilane in 140 mL of anhydrous THF is added dropwise over 1 hour, ensuring the internal temperature does not exceed -30°C.

-

Reaction and Work-up: After the addition is complete, continue stirring for 30 minutes with cooling. The mixture is then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is heated to reflux for 2 hours.

-

Addition of Methyllithium (B1224462): After cooling to room temperature, 66 mL of 1.5 M methyllithium-lithium bromide complex in ether is added over 3 hours with vigorous stirring. The mixture is then stirred for an additional 16 hours at room temperature.

-

Hydrolysis: The reaction mixture is carefully added to 400 mL of ice-cold 2 N hydrochloric acid.

-

Extraction and Drying: The aqueous phase is extracted four times with 200-mL portions of pentane. The combined organic phases are dried over magnesium sulfate.

-

Solvent Removal and Purification: The solvents are removed under reduced pressure. The crude product is then purified by distillation.

Yield and Purity:

| Product | Yield | Boiling Point | Pressure |

| This compound | 13.4–17.2 g (60–77%) | 38°C | 1 mmHg |

Diagram of the One-Pot Synthesis Workflow:

Caption: A step-by-step workflow for the one-pot synthesis of this compound.

Method 2: Synthesis from Tetrakis(trimethylsilyl)silane

An alternative route to this compound involves the cleavage of a silicon-silicon bond in tetrakis(trimethylsilyl)silane, ((CH₃)₃Si)₄Si.[2][4] This can be achieved by reaction with an organolithium reagent, such as methyllithium, followed by protonation.[2]

Reaction Scheme:

-

((CH₃)₃Si)₄Si + CH₃Li → ((CH₃)₃Si)₃SiLi + (CH₃)₄Si[2]

-

((CH₃)₃Si)₃SiLi + HCl → ((CH₃)₃Si)₃SiH + LiCl[2]

Experimental Protocol:

A general procedure for this synthesis is outlined below.[4]

Materials and Equipment:

-

Schlenk flask or similar reaction vessel suitable for air-sensitive techniques.

-

Magnetic stirrer.

-

Standard glassware for work-up and distillation.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Notes |

|---|---|---|

| Tetrakis(trimethylsilyl)silane | 320.88 | Starting material |

| Methyllithium (in ether) | 22.03 | Typically 1.0-1.5 equivalents |

| Anhydrous solvent (e.g., THF) | 72.11 | - |

| Dilute acid (e.g., HCl) | 36.46 | For hydrolysis |

| Organic solvent for extraction (e.g., pentane) | 72.15 | - |

| Drying agent (e.g., MgSO₄) | 120.37 | - |

Procedure:

-

Reaction with Methyllithium: Dissolve tetrakis(trimethylsilyl)silane in an anhydrous solvent such as THF in a flask under an inert atmosphere. Add 1.0 to 1.5 equivalents of methyllithium solution dropwise at ambient temperature (10-30°C). Stir the reaction mixture until the conversion to tris(trimethylsilyl)silyllithium is complete.

-

Hydrolysis: Add the reaction mixture dropwise to a stirred solution of dilute acid (e.g., HCl) to effect hydrolysis.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent like pentane. Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Diagram of the Synthesis from Tetrakis(trimethylsilyl)silane:

Caption: Reaction pathway for the synthesis of this compound from tetrakis(trimethylsilyl)silane.

Purification of this compound

The primary method for the purification of this compound is fractional distillation under reduced pressure.[1] This technique is effective in separating the desired product from non-volatile impurities and residual solvents.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

-

Distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

-

Heating mantle.

Procedure:

-

Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed and greased for vacuum.

-

Distillation: Place the crude this compound in the distillation flask. Apply vacuum and slowly heat the flask. Collect the fraction that distills at the appropriate temperature and pressure. For this compound, the boiling point is approximately 38°C at 1 mmHg.[1]

-

Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) as it can be sensitive to moisture and light.[5]

Quality Control:

The purity of the final product can be assessed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product.

Diagram of the General Purification Workflow:

Caption: A generalized workflow for the purification and quality control of this compound.

This guide provides essential information for the synthesis and purification of this compound, enabling researchers to produce this important reagent with high purity for their synthetic needs. The detailed protocols and workflows are intended to be a valuable resource for professionals in chemical research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, TTMSS [organic-chemistry.org]

- 4. US6337415B1 - Process for preparing tetrakis (trimethylsily) silane and tris (trimethysilyl) silane - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Theoretical Insights into the Reactivity of Tris(trimethylsilyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a versatile and environmentally benign reagent in modern organic synthesis. Its efficacy as a radical-based reducing agent and a key component in hydrosilylation reactions has positioned it as a viable alternative to traditional, more toxic reagents like tributyltin hydride.[1] This technical guide delves into the theoretical underpinnings of TTMSS reactivity, providing a comprehensive overview of its reaction mechanisms, supported by quantitative data from computational studies. Detailed experimental protocols for key transformations and visual representations of reaction pathways are included to facilitate practical application and further research in areas such as drug development, where clean and efficient radical reactions are paramount.

Core Concepts: The Si-H Bond and Radical Generation

The reactivity of TTMSS is fundamentally dictated by the relatively weak silicon-hydrogen bond. Theoretical and experimental studies have quantified this bond dissociation energy (BDE), providing a basis for understanding its role as a hydrogen atom donor.

Quantitative Data on Bond Dissociation Energies

The strength of the Si-H bond in TTMSS is significantly lower than in other silanes, which is a key factor in its utility as a radical mediator. This weakness facilitates the homolytic cleavage of the Si-H bond to generate the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, which is the key intermediate in the majority of its reactions.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

| This compound | (TMS)₃Si-H | 79 |

| Triethylsilane | Et₃Si-H | 90 |

| Tributyltin hydride | Bu₃Sn-H | 74 |

| Table 1: Comparison of Bond Dissociation Energies.[1] |

Reaction Mechanisms and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of TTMSS reactions. These studies provide insights into transition states, activation energies, and reaction kinetics, which are crucial for predicting reactivity and optimizing reaction conditions.

Radical-Mediated Reduction of Organic Halides

A primary application of TTMSS is the reduction of organic halides. This process proceeds via a radical chain mechanism, which has been extensively studied through computational models.

Reaction Workflow: Radical Dehalogenation

References

Methodological & Application

Application Notes and Protocols for Tris(trimethylsilyl)silane in Radical-Based Reductions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a powerful and versatile reagent in modern organic synthesis, particularly for mediating radical-based reductions.[1][2] Its growing popularity stems from its ability to serve as a less toxic and more environmentally benign alternative to traditional tin-based reagents like tributyltin hydride (Bu₃SnH).[1] The silicon-hydrogen bond in TTMSS is sufficiently weak (approximately 79 kcal/mol) to efficiently participate in radical chain reactions, yet the resulting silicon-containing byproducts are generally less toxic and easier to remove from reaction mixtures.[1]

These application notes provide a comprehensive overview of the use of TTMSS in key radical-based reductions, including detailed experimental protocols and comparative data to guide researchers in its effective implementation.

Advantages of this compound

-

Reduced Toxicity: TTMSS and its byproducts exhibit significantly lower toxicity compared to organotin compounds, which are known for their persistent and harmful effects.[1] This makes TTMSS a safer choice, particularly in laboratory and industrial settings.

-

Ease of Product Purification: The byproducts of TTMSS-mediated reactions, primarily tris(trimethylsilyl)silyl halides or chalcogenides, are often less polar and can be more readily separated from the desired products by standard chromatographic techniques or distillation.

-

High Efficiency: TTMSS rivals the efficiency of tributyltin hydride in many radical reductions, providing good to excellent yields under mild reaction conditions.[2]

Mechanism of Radical-Based Reduction

The general mechanism for the reduction of an organic substrate (R-X) by TTMSS proceeds via a radical chain reaction, as illustrated below. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) under thermal conditions or triethylborane (B153662) (Et₃B) at lower temperatures.[2]

Figure 1: General mechanism of a TTMSS-mediated radical reduction.

Applications and Protocols

Reductive Dehalogenation

TTMSS is highly effective for the reduction of a wide range of organic halides, including iodides, bromides, and in some cases, chlorides.[1] This transformation is fundamental in organic synthesis for the removal of halogen atoms and the formation of carbon-hydrogen bonds.

Table 1: Reductive Dehalogenation of Various Organic Halides with TTMSS

| Entry | Substrate | Product | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromoadamantane | Adamantane | AIBN (10) | Benzene | 80 | 2 | 95 |

| 2 | 1-Iodoadamantane | Adamantane | AIBN (10) | Benzene | 80 | 1 | 98 |

| 3 | 4-Bromoacetophenone | Acetophenone | AIBN (10) | Toluene (B28343) | 110 | 4 | 85 |

| 4 | 2-Iodophenol | Phenol | AIBN (10) | Toluene | 110 | 3 | 92 |

| 5 | Benzyl bromide | Toluene | Et₃B (20) | Toluene | 25 | 0.5 | 96 |

| 6 | Cyclohexyl chloride | Cyclohexane | AIBN (10) | Benzene | 80 | 12 | 75 |

Experimental Protocol: General Procedure for AIBN-Initiated Dehalogenation

Figure 2: Experimental workflow for a typical dehalogenation reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the organic halide (1.0 equiv), this compound (1.1-1.5 equiv), and AIBN (0.1-0.2 equiv) in a suitable solvent (e.g., benzene, toluene, or cyclohexane) to a concentration of 0.1-0.5 M.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford the dehalogenated product.

Deoxygenation of Alcohols (via Xanthates)

The Barton-McCombie deoxygenation is a powerful method for the reductive removal of hydroxyl groups. TTMSS serves as an excellent reducing agent for the xanthate derivatives of alcohols, providing a safer alternative to tributyltin hydride. This method is particularly useful for the deoxygenation of secondary alcohols.

Table 2: Deoxygenation of Secondary Alcohols via Xanthate Reduction with TTMSS

| Entry | Alcohol Substrate | Xanthate Derivative | Product | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanol | O-Cyclohexyl S-methyl xanthate | Cyclohexane | AIBN (10) | Toluene | 110 | 5 | 88 |

| 2 | Cholesterol | O-Cholesteryl S-methyl xanthate | Cholestene | AIBN (10) | Toluene | 110 | 6 | 85 |

| 3 | 1-Phenylethanol | O-(1-Phenylethyl) S-methyl xanthate | Ethylbenzene | AIBN (10) | Toluene | 110 | 4 | 90 |

| 4 | Menthone | O-Menthyl S-methyl xanthate | Menthane | AIBN (10) | Toluene | 110 | 8 | 82 |

Experimental Protocol: Two-Step Deoxygenation of a Secondary Alcohol

Step 1: Formation of the Xanthate

-

To a stirred solution of the secondary alcohol (1.0 equiv) in a suitable solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (1.2 equiv).

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add carbon disulfide (1.5 equiv) dropwise and stir for an additional 30 minutes at room temperature.

-

Add methyl iodide (1.5 equiv) and continue stirring for 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.

Step 2: Reductive Deoxygenation with TTMSS

-

Follow the general procedure for AIBN-initiated dehalogenation, using the crude xanthate from Step 1 as the substrate.

Radical Cyclization

TTMSS is an effective mediator for radical cyclization reactions, enabling the formation of various carbocyclic and heterocyclic ring systems.[2] This is a powerful strategy for the synthesis of complex molecular architectures.

Table 3: TTMSS-Mediated Radical Cyclizations

| Entry | Substrate | Product | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-allyl-2-iodoaniline | 3-Methylindoline | AIBN (10) | Toluene | 110 | 6 | 85 |

| 2 | 2-Bromo-N,N-diallylaniline | 1-Allyl-3-methylindoline | AIBN (10) | Toluene | 110 | 5 | 78 |

| 3 | 1,6-Heptadiene | Methylcyclopentane | AIBN (10) | Benzene | 80 | 12 | 65 |

Experimental Protocol: Radical Cyclization of N-allyl-2-iodoaniline

-

Reaction Setup: In a Schlenk tube, combine N-allyl-2-iodoaniline (1.0 equiv), this compound (1.2 equiv), and AIBN (0.1 equiv) in toluene (0.1 M).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Reaction: Heat the sealed tube in an oil bath at 110 °C for 6 hours.

-

Work-up and Purification: Cool the reaction to room temperature, concentrate, and purify by flash chromatography on silica gel to yield 3-methylindoline.

Choosing the Right Initiator

The choice of radical initiator is crucial for the success of TTMSS-mediated reductions.

Figure 3: Decision guide for selecting a radical initiator.

-

AIBN (Azobisisobutyronitrile): The most common choice for thermally initiated reactions. It has a half-life of about one hour at 81 °C, making it suitable for reactions conducted at temperatures between 80-110 °C.

-

Et₃B (Triethylborane): An excellent initiator for reactions that need to be performed at lower temperatures (from -78 °C to room temperature).[2] It is typically used in the presence of a small amount of oxygen.

Safety and Handling

-

This compound is a flammable liquid. Handle in a well-ventilated fume hood and away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Purification and Byproduct Removal

While generally easier to remove than tin-based byproducts, the silyl byproducts from TTMSS reactions (e.g., (TMS)₃SiX) can sometimes co-elute with nonpolar products. The following strategies can be employed for their removal:

-

Standard Flash Chromatography: Often sufficient for separation, especially for more polar products.

-

Oxidative Work-up: Treatment of the crude reaction mixture with an oxidizing agent like potassium fluoride (B91410) and hydrogen peroxide can convert the silyl byproducts into more polar siloxanes, which are more easily separated.

-

Distillation: For volatile products, distillation can be an effective purification method.

Conclusion

This compound is a highly effective and safer alternative to traditional tin hydrides for a wide array of radical-based reductions. Its utility in dehalogenation, deoxygenation, and radical cyclization reactions, coupled with the ease of byproduct removal, makes it an invaluable tool for modern organic synthesis. The protocols and data presented in these notes are intended to serve as a practical guide for researchers to successfully incorporate TTMSS into their synthetic strategies.

References

Application Notes and Protocols: Reduction of Alkyl Halides with Tris(trimethylsilyl)silane

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilyl)silane, often abbreviated as TTMSS or (TMS)₃SiH, has emerged as a valuable reagent in modern organic synthesis for the reduction of functional groups via a free-radical pathway.[1] It serves as an effective and less toxic alternative to traditional organotin hydrides, such as tributyltin hydride (Bu₃SnH).[1][2] While the Si-H bond in many silanes is relatively strong, the presence of three trimethylsilyl (B98337) groups on the central silicon atom in TTMSS weakens the Si-H bond (79 kcal/mol) sufficiently to act as an efficient hydrogen atom donor in radical chain reactions.[1] This property makes it particularly well-suited for the reduction of alkyl halides (chlorides, bromides, and iodides) to their corresponding alkanes under mild conditions.[3][4] Its utility is prominent in the synthesis of complex molecules and pharmaceutical intermediates where mild conditions and low toxicity are paramount.

Mechanism of Reaction

The reduction of an alkyl halide (R-X) with this compound proceeds through a classic free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[3][5]

-

Initiation: The reaction is typically initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][5] The initiator (In-In) breaks apart upon heating or photolysis to form two initiator radicals (In•). This radical then abstracts the hydrogen atom from TTMSS to generate the key tris(trimethylsilyl)silyl radical, (TMS)₃Si•.

-

Propagation: This stage consists of two key steps that repeat in a cycle:

-